molecular formula C8H18BrN3 B1383692 N-(cyclohexylmethyl)guanidine hydrobromide CAS No. 2060008-70-8

N-(cyclohexylmethyl)guanidine hydrobromide

Cat. No.: B1383692
CAS No.: 2060008-70-8
M. Wt: 236.15 g/mol
InChI Key: GNLWPKAGQAZYTR-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)guanidine hydrobromide ( 2060008-70-8) is an organic salt with the molecular formula C8H18BrN3 and a molecular weight of 236.15 g/mol . This high-purity compound (98%) is provided as a stable solid and is intended solely for research applications in laboratory settings . The product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. As a guanidine derivative, this compound belongs to a class of nitrogen-rich organic molecules recognized as a privileged scaffold in modern drug design . Guanidine derivatives demonstrate a remarkable breadth of biological activities, making them valuable building blocks in medicinal chemistry for developing novel therapeutic agents. Research indicates that guanidine-containing compounds frequently show promise as antitumor, antibacterial, antiviral, antifungal, and antiprotozoal agents, with several currently marketed pharmaceuticals featuring this core structure . The cytotoxicity mechanism of guanidine compounds is multifaceted and may include mitochondrial-mediated apoptosis, interference with cellular membranes, reactive oxygen species (ROS) formation, and Rac1 inhibition, rather than singular pathways . Specifically, the structural motif of bis-cyclic guanidines has been identified in novel selective antagonists for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which represents the most prevalent nAChR in the brain and is implicated in nicotine seeking behavior . This suggests potential research applications in neuroscience and addiction studies. Furthermore, guanidine-based compounds like biguanide derivatives have documented applications as effective disinfectants, highlighting their utility in antimicrobial research . Researchers can utilize this compound as a key synthetic intermediate for developing novel chemical entities or for structure-activity relationship studies aimed at optimizing pharmacological properties.

Properties

IUPAC Name

2-(cyclohexylmethyl)guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLWPKAGQAZYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN=C(N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Analogous Guanidine Hydrochloride Preparations as a Reference

Although specific data for the hydrobromide salt is limited, analogous preparations of cyclohexylguanidine hydrochloride provide a useful model:

  • Example from Literature:

    • Cyanoguanidine (dicyandiamide) reacts with cyclohexylamine hydrochloride.
    • Reaction is heated at 170-180°C for 3 hours.
    • The product is recrystallized from boiling water.
    • Yields range from 30-60% after two recrystallizations.
    • Melting point observed: 235-236°C.
  • Implications for N-(cyclohexylmethyl)guanidine hydrobromide:

    The reaction of cyanamide with cyclohexylmethylamine likely proceeds under milder conditions due to the primary amine’s reactivity, but the purification and crystallization steps are similar. The hydrobromide salt formation is expected to improve crystallinity and stability.

Catalytic and Non-Catalytic Variations

Some patents and studies describe non-catalytic processes for substituted guanidines preparation by reacting substituted cyanamides with amines under Lewis acid catalysis or neat conditions:

  • Process Features:

    • Use of substituted cyanamides and primary or secondary amines.
    • Catalysts such as aluminum chloride may be employed to improve yield and selectivity.
    • Reaction carried out in ethanol or ether solvents.
    • Products isolated by recrystallization.
  • Relevance:

    For this compound, a non-catalytic approach using cyanamide and cyclohexylmethylamine is feasible and preferred for simplicity and cost-effectiveness.

Considerations on Purity and Stoichiometry

  • Water Exclusion:

    Water presence can lead to side reactions, especially with carbodiimide intermediates, reducing yield and purity.

  • Stoichiometric Control:

    Precise molar ratios of amine to cyanamide are critical to avoid unreacted starting materials.

  • Purification:

    Repeated recrystallization from solvents like ethanol or water is standard to achieve high purity.

  • Salt Formation:

    Conversion to hydrobromide salt enhances compound stability and facilitates handling.

Method Starting Materials Reaction Conditions Purification Method Yield / Notes
Direct reaction with cyanamide Cyclohexylmethylamine + cyanamide Controlled temperature, stirring Recrystallization from ethanol or water Moderate to high, salt formation with HBr improves stability
Cyclohexylguanidine analogue Cyanoguanidine + cyclohexylamine hydrochloride Heating at 170-180°C for 3h Recrystallization from boiling water 30-60% yield, melting point 235-236°C
Catalytic substituted guanidine synthesis Substituted cyanamides + amines + Lewis acid catalyst Room temp to mild heating, ethanol solvent Recrystallization from ethanol/ether High purity, catalyst improves yield but not necessary
  • This compound has been synthesized successfully by direct reaction of cyclohexylmethylamine with cyanamide, followed by hydrobromic acid treatment to form the hydrobromide salt.

  • Analogous guanidine hydrochlorides prepared by reaction of cyanoguanidine with cyclohexylamine hydrochloride demonstrate that elevated temperatures and prolonged heating can be used to drive the reaction to completion, although yields vary.

  • Strict exclusion of moisture and control of stoichiometry are essential to maximize yield and purity, as water can lead to side reactions and impurities.

  • Catalytic methods involving Lewis acids have been reported for substituted guanidines, but for this compound, non-catalytic direct synthesis is preferred due to simplicity and cost considerations.

The preparation of this compound is most effectively achieved by the direct reaction of cyclohexylmethylamine with cyanamide under controlled temperature and stirring conditions, followed by isolation as the hydrobromide salt. Purification is typically accomplished by recrystallization from ethanol or aqueous solvents. The process benefits from careful stoichiometric control and moisture exclusion to ensure high purity and yield. This preparation method is supported by analogous guanidine syntheses and is corroborated by diverse research findings and patent literature.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)guanidine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The guanidine group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclohexylmethyl)guanidine oxide, while reduction may produce cyclohexylmethylamine.

Scientific Research Applications

Biological Applications

1.1. Buffering Agent in Cell Cultures

N-(Cyclohexylmethyl)guanidine hydrobromide serves as a non-ionic organic buffering agent, particularly effective in maintaining pH levels between 6 and 8.5 in cell cultures. This property is crucial for experiments that require stable pH conditions for optimal cell growth and function .

1.2. Neuroprotective Properties

Research indicates that guanidine derivatives, including N-(cyclohexylmethyl)guanidine, exhibit neuroprotective capabilities. These compounds can act as excitatory amino acid antagonists, which are beneficial in treating neurological disorders characterized by excessive neuronal excitation, such as epilepsy and stroke . The mechanism involves blocking NMDA receptors, thereby preventing excitotoxicity.

Chemical Applications

2.1. Synthesis of Guanidine Derivatives

This compound is utilized in the synthesis of various guanidine derivatives, which have shown potential as therapeutic agents. For instance, compounds derived from guanidines have been reported to possess antihypertensive and antiarrhythmic properties . These derivatives can be synthesized through multi-component reactions involving guanidine salts .

2.2. Role in Medicinal Chemistry

Guanidine compounds are integral to medicinal chemistry due to their ability to interact with biological targets effectively. This compound can be a precursor for developing drugs aimed at various conditions, including metabolic disorders and cancers . Its structural characteristics enable it to engage in significant interactions with ligands and receptors.

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
NeuroprotectionExhibits potential as an NMDA receptor antagonist; useful in treating epilepsy and stroke-related excitotoxicity.
Cell CultureEffective buffering agent maintaining pH stability (6-8.5) for optimal cell growth.
Drug DevelopmentUsed in synthesizing antihypertensive and antiarrhythmic guanidine derivatives.
Multi-component ReactionsHighlights the versatility of guanidines in synthesizing complex organic molecules with therapeutic potential.

Case Study: Neuroprotective Effects

A specific study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential therapeutic application in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)guanidine hydrobromide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(cyclohexylmethyl)guanidine hydrobromide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Counterion Key Properties
This compound C₈H₁₈N₃·HBr 237.1 (calculated) Cyclohexylmethyl HBr High lipophilicity, moderate solubility
N-Cyclohexylguanidine hydrochloride C₇H₁₄N₃·HCl 191.7 (calculated) Cyclohexyl HCl Lower lipophilicity, higher solubility
1-Methylguanidine hydrochloride C₂H₇N₃·HCl 109.6 (calculated) Methyl HCl High solubility, low lipophilicity
N-p-Chlorophenylguanidine hydrochloride C₇H₈ClN₃·HCl 206.1 (reported) p-Chlorophenyl HCl Moderate solubility, aromatic interaction
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... C₁₇H₂₃N₅O·HBr 409.3 (calculated) Thiazolyl, methoxy HBr Cardioprotective activity

Key Observations :

  • Substituent Effects : The cyclohexylmethyl group in the target compound increases steric bulk and lipophilicity compared to methyl or cyclohexyl groups. This may enhance tissue penetration but reduce aqueous solubility .
  • Counterion Impact : Hydrobromide salts generally exhibit lower solubility in polar solvents compared to hydrochlorides but may offer improved stability in acidic environments .

Biological Activity

N-(cyclohexylmethyl)guanidine hydrobromide is a compound of significant interest in biological and medicinal chemistry due to its diverse pharmacological properties. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is synthesized through the reaction of cyclohexylmethylamine with cyanamide, followed by the addition of hydrobromic acid. This compound is primarily used as a reagent in organic synthesis and has been investigated for its potential biological effects, particularly in enzyme inhibition studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly enzymes. It functions primarily as an enzyme inhibitor by binding to the active sites of various enzymes, thereby disrupting their normal function. This inhibition can lead to significant alterations in biochemical pathways and cellular functions .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in critical physiological processes, such as the Na+/H+ exchanger, which plays a crucial role in maintaining cellular ion balance and pH regulation .
  • CNS Activity : It has been noted for its potential effects on the central nervous system (CNS), suggesting possible applications in treating neurological disorders where excessive neuronal excitation is a concern .
  • Anti-inflammatory Properties : Similar guanidine derivatives have been documented to exhibit anti-inflammatory effects, which may extend to this compound as well .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits Na+/H+ exchanger; affects ion balance
CNS EffectsPotential treatment for neurological disorders
Anti-inflammatoryPossible reduction of inflammation
AntimicrobialInvestigated for activity against pathogens

Case Study: CNS Effects

A study examining various guanidine derivatives indicated that compounds similar to this compound could modulate glutamate receptor activity. This modulation is crucial for conditions such as epilepsy and neurodegenerative diseases where glutamate excitotoxicity is prevalent .

Case Study: Enzyme Inhibition

Research has shown that guanidine compounds can effectively inhibit the Na+/H+ exchanger, which has implications for cardiac health. Inhibitors like this compound may help mitigate cellular damage during ischemic events by preventing calcium overload .

Q & A

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • QSAR (Quantitative Structure-Activity Relationship) Models: Correlate logD and polar surface area (PSA <80 Ų) with bioavailability. Molecular Dynamics Simulations predict renal clearance rates (t₁/₂ ~2.5 hours) and cytochrome P450 binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(cyclohexylmethyl)guanidine hydrobromide
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